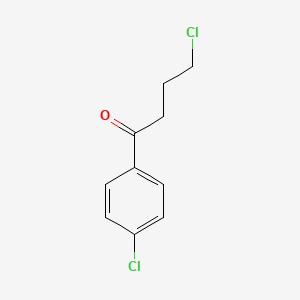4,4'-Dichlorobutyrophenone
CAS No.: 40877-09-6
Cat. No.: VC3720037
Molecular Formula: C10H10Cl2O
Molecular Weight: 217.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40877-09-6 |
|---|---|
| Molecular Formula | C10H10Cl2O |
| Molecular Weight | 217.09 g/mol |
| IUPAC Name | 4-chloro-1-(4-chlorophenyl)butan-1-one |
| Standard InChI | InChI=1S/C10H10Cl2O/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 |
| Standard InChI Key | UKCHLVFIVJBCKE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CCCCl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CCCCl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
4,4'-Dichlorobutyrophenone features a phenyl ring with a chlorine atom at the para position, connected to a butanone chain that also contains a chlorine atom at its terminal carbon. This structure gives the compound its distinctive chemical behavior and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of 4,4'-Dichlorobutyrophenone contribute to its behavior in various chemical reactions and biological systems. As a chlorinated ketone, it exhibits reactivity typical of both aromatic compounds and ketones, with the chlorine atoms adding additional reactivity sites.
Key Property Data
The following table summarizes the essential physical and chemical properties of 4,4'-Dichlorobutyrophenone:
| Property | Value |
|---|---|
| CAS Number | 40877-09-6 |
| Molecular Formula | C₁₀H₁₀Cl₂O |
| Molecular Weight | 217.09 g/mol |
| IUPAC Name | 4-chloro-1-(4-chlorophenyl)butan-1-one |
| Standard InChI | InChI=1S/C10H10Cl2O/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 |
| Standard InChIKey | UKCHLV |
These properties are fundamental to understanding the compound's behavior in chemical reactions and its potential applications in various fields.
Synthesis Methods
Laboratory Synthesis
The synthesis of 4,4'-Dichlorobutyrophenone typically involves the reaction of 4-chlorophenylmagnesium bromide with 4-chlorobutyryl chloride. This reaction is usually conducted in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The reaction conditions must be carefully controlled to achieve optimal yield and purity.
The synthetic pathway can be described as a Grignard reaction followed by subsequent transformations to yield the final product. The use of appropriate catalysts and careful temperature control are essential for achieving high yields.
Industrial Production
Industrial production of 4,4'-Dichlorobutyrophenone employs similar synthetic routes to laboratory methods but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing waste and environmental impact. Key considerations in industrial synthesis include:
-
Selection of appropriate solvents and reagents
-
Temperature and pressure control
-
Reaction time optimization
-
Efficient purification methods
Industrial methods often incorporate continuous flow processes rather than batch reactions to improve efficiency and product consistency.
Biological Activities and Applications
Pharmacological Effects
4,4'-Dichlorobutyrophenone exhibits several biological activities that make it relevant for pharmaceutical research. One of its notable properties is its action as a dopamine receptor antagonist. This mechanism involves inhibiting the reuptake of monoamines, including dopamine, norepinephrine, and serotonin, which can influence mood and behavior regulation.
The compound's ability to interact with neurotransmitter systems suggests potential applications in the development of psychiatric medications, particularly those targeting disorders involving dopamine dysregulation.
Research Applications
Beyond its direct biological effects, 4,4'-Dichlorobutyrophenone serves as a valuable intermediate in the synthesis of more complex compounds with medicinal properties. Its unique structure makes it useful for creating derivatives with enhanced biological activities or improved pharmacokinetic properties.
Comparative Analysis
Relationship to Similar Compounds
4,4'-Dichlorobutyrophenone belongs to the broader family of halogenated butyrophenones. Compared to similar compounds, its distinctive feature is the specific positioning of the two chlorine atoms, which gives it unique chemical reactivity and biological effects. This positioning affects its interaction with biological targets and its behavior in chemical reactions.
Other related compounds include:
-
Monochloro derivatives of butyrophenone
-
Differently positioned dichloro derivatives
-
Butyrophenone derivatives with other halogen substitutions
Each of these related compounds exhibits different properties based on their specific structural features.
Structure-Activity Relationships
The structure of 4,4'-Dichlorobutyrophenone directly influences its biological activities and chemical reactivity. The chlorine atoms affect:
-
The compound's lipophilicity and membrane permeability
-
Its binding affinity to specific receptors and enzymes
-
Its metabolic stability and half-life in biological systems
-
The electronic distribution within the molecule, affecting its reactivity
Understanding these structure-activity relationships is crucial for developing derivatives with enhanced properties for specific applications.
Current Research and Future Perspectives
Recent Investigations
Current research on 4,4'-Dichlorobutyrophenone focuses on exploring its potential applications in pharmaceutical development and as a chemical intermediate. Investigations into its mechanism of action at the molecular level continue to provide insights into how it interacts with biological systems.
Researchers are also exploring modified synthetic routes to improve yield, purity, and environmental sustainability in its production. These efforts aim to make the compound more accessible for research and potential commercial applications.
Future Applications
The future of 4,4'-Dichlorobutyrophenone research may include:
-
Development of novel derivatives with enhanced biological activities
-
Further exploration of its anticancer properties and potential therapeutic applications
-
Investigation of its utility as a building block in the synthesis of complex pharmaceutical compounds
-
Refinement of synthetic methods to improve efficiency and reduce environmental impact
These directions represent promising avenues for expanding the understanding and applications of this versatile compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume